3-Methylcyclohexylisocyanat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

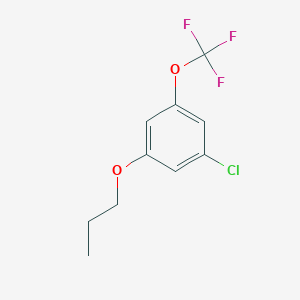

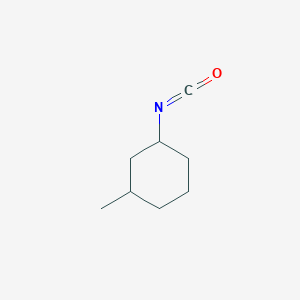

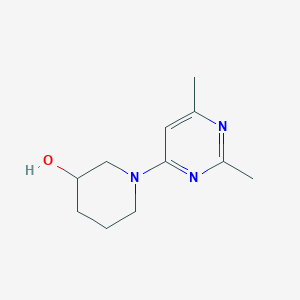

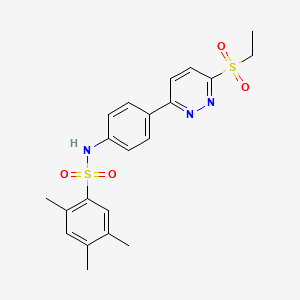

3-Methylcyclohexyl isocyanate is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.198. The purity is usually 95%.

BenchChem offers high-quality 3-Methylcyclohexyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcyclohexyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Rolle von 3-MCHI: 3-MCHI trägt zur Bildung von PU-Polymeren bei, die ausgezeichnete mechanische, chemische und physikalische Eigenschaften aufweisen. Dazu gehören Abriebfestigkeit, Haltbarkeit und Zugfestigkeit .

- Herausforderungen: Die Erzielung von Eigenschaften, die mit denen von fossilbasierten PUs vergleichbar sind, bleibt eine Herausforderung .

Polyurethan (PU)-Produktion

Produktion von Bio-basierten Isocyanaten

Thermische Stabilität und Cyclotrimerisierung

Zusammenfassend lässt sich sagen, dass 3-Methylcyclohexylisocyanat eine zentrale Rolle in der PU-Produktion, der grünen Chemie und verschiedenen Anwendungen in der Materialwissenschaft, Pharmazie und Industrie spielt. Forscher erforschen weiterhin sein Potenzial und gehen Herausforderungen in der nachhaltigen Synthese an . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie bitte nicht, zu fragen!

Wirkmechanismus

Target of Action

3-Methylcyclohexyl isocyanate, like other isocyanates, primarily targets proteins in the body. The isocyanate group (-N=C=O) is highly reactive and can bind to various biological molecules, particularly proteins, through a process known as carbamylation . This process can interfere with the normal function of these proteins and lead to various physiological effects.

Mode of Action

The mode of action of 3-Methylcyclohexyl isocyanate involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino group (-NH2) in proteins. This reaction results in the formation of a carbamate linkage, altering the structure and function of the protein . The exact changes depend on the specific protein targeted and the site of carbamylation.

Biochemical Pathways

The biochemical pathways affected by 3-Methylcyclohexyl isocyanate are diverse, given the wide range of proteins that can be carbamylated. For instance, carbamylation can affect enzymes involved in critical metabolic pathways, potentially disrupting normal cellular function . The exact pathways affected would depend on the specific proteins targeted in a given cell type or tissue.

Pharmacokinetics

The pharmacokinetics of 3-Methylcyclohexyl isocyanate, like other isocyanates, would involve absorption, distribution, metabolism, and excretion (ADME) Generally, isocyanates can be absorbed through the skin, respiratory tract, and gastrointestinal tract Once in the body, they can distribute to various tissues, react with biological molecules, and be metabolized to less reactive compounds. Excretion would likely occur through the urine and feces .

Result of Action

The result of 3-Methylcyclohexyl isocyanate’s action at the molecular and cellular level is the alteration of protein structure and function through carbamylation. This can disrupt normal cellular processes and lead to various physiological effects, depending on the specific proteins and cells affected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methylcyclohexyl isocyanate. For instance, the presence of water can lead to hydrolysis of the isocyanate group, potentially reducing the compound’s reactivity and efficacy . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of the isocyanate group .

Safety and Hazards

Methyl isocyanate (MIC) is one of the most reactive of all isocyanates and is rapidly degraded in an aqueous medium . Signs of severe irritation to the respiratory tract were reported for victims of the Bhopal disaster, and autopsies revealed the cause of death to be acute pulmonary edema . Long-term pulmonary and ocular sequelae have been documented in survivors .

Zukünftige Richtungen

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . To detect airborne isocyanate molecules in a workplace, several analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography, and fluorescence are reported in the literature .

Biochemische Analyse

Biochemical Properties

Isocyanates, including 3-Methylcyclohexyl isocyanate, are electrophiles, meaning they are attracted to electron-rich regions of other molecules . This property allows them to interact with various biomolecules, such as proteins and nucleic acids . These interactions can lead to changes in the structure and function of these biomolecules, potentially influencing biochemical reactions .

Cellular Effects

Studies on related isocyanates suggest that they can cause genomic instability in various types of cells, including lung, colon, kidney, and ovary epithelial cells . This could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that isocyanates can form covalent bonds with nucleophilic groups in biomolecules, such as the amine groups in proteins . This can lead to changes in the structure and function of these biomolecules, potentially affecting gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that isocyanates are rapidly degraded in aqueous medium . This suggests that the effects of 3-Methylcyclohexyl isocyanate may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on related isocyanates suggest that they can induce cancer in animals, although the carcinogenic potency is weak .

Metabolic Pathways

Isocyanates are known to be involved in various metabolic pathways, including those related to the synthesis of polyurethanes .

Transport and Distribution

It is known that isocyanates can be transported and distributed within cells and tissues via various mechanisms .

Subcellular Localization

Studies on related isocyanates suggest that they can localize to various subcellular compartments, potentially affecting their activity or function .

Eigenschaften

IUPAC Name |

1-isocyanato-3-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-2-4-8(5-7)9-6-10/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVPXDHXSWWVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)

![2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide](/img/structure/B2480934.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)